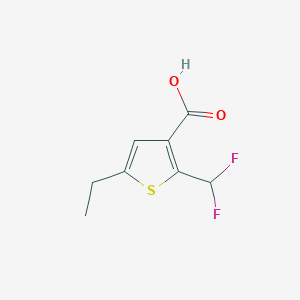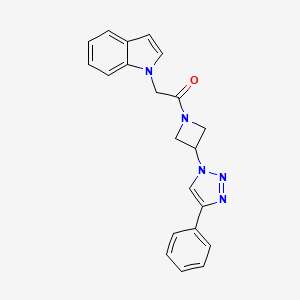
2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reagents, conditions, and products of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.Scientific Research Applications
Chemical Synthesis and Transformations
The compound and its derivatives are utilized in various synthetic processes. For instance, derivatives of 1,2,3-triazole obtained through cycloaddition of arylazides showcase transformations into various other compounds, indicating the versatility of these structures in chemical synthesis (Pokhodylo, 2009). Additionally, novel derivatives of indole containing azetidinones and 1,3,4 oxadiazoles have been prepared, emphasizing the adaptability of these compounds in producing diverse chemical structures (Sreeramulu, 2014).
Pharmacological Applications
These compounds have shown potential in pharmacological applications. A series of derivatives were designed targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR), showing good in vitro activity against the H37Rv strain, indicating potential therapeutic applications in tuberculosis (Sharma, 2019). Furthermore, some derivatives have exhibited promising anticonvulsant activities, indicating their potential as anticonvulsant agents (Ahuja, 2014).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of these compounds are notable. Some synthesized compounds have demonstrated excellent antimicrobial, antimycobacterial, and cytotoxic activities, adding to their potential in treating various infections and diseases (Saundane, 2013). Furthermore, certain derivatives have shown broad-spectrum antimicrobial and antifungal activities, which could be pivotal in developing new antimicrobial agents (Holla, 2005).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions for the compound.
properties
IUPAC Name |
2-indol-1-yl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(15-24-11-10-17-8-4-5-9-20(17)24)25-12-18(13-25)26-14-19(22-23-26)16-6-2-1-3-7-16/h1-11,14,18H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPOEVYOERCZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2465672.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B2465673.png)
![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)
![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)
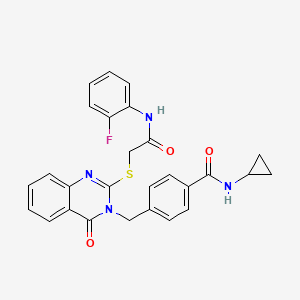
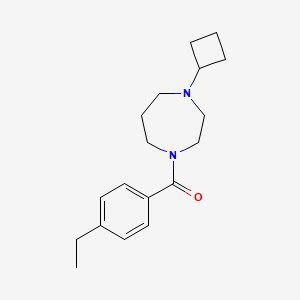
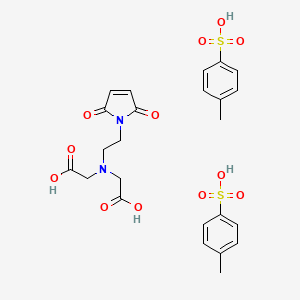
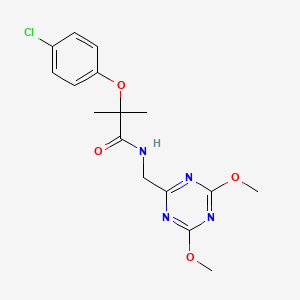
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2465687.png)
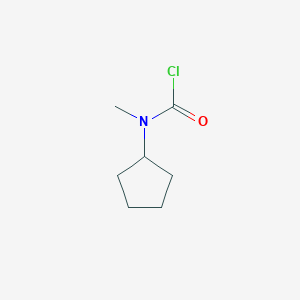
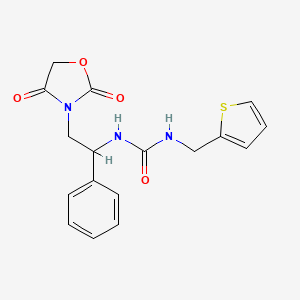
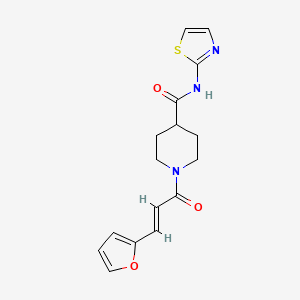
![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2465694.png)
